![molecular formula C7H5NO5 B1595195 2,4-Dihydroxy-5-nitrobenzaldehyde CAS No. 53844-98-7](/img/structure/B1595195.png)
2,4-Dihydroxy-5-nitrobenzaldehyde
Overview
Description
2,4-Dihydroxy-5-nitrobenzaldehyde (2,4-DNB) is a synthetic compound found in a variety of products, including dyes, pesticides, and pharmaceuticals. It is a colorless, crystalline solid with a pungent odor. 2,4-DNB is a versatile molecule with a wide range of applications in scientific research. It is used in the synthesis of other compounds, including heterocyclic compounds, and its unique properties make it a valuable tool for scientists in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Molecular Aggregation and Interactions
- Garden et al. (2004) explored the aggregation in derivatives of 2-hydroxy-3-iodo-5-nitrobenzaldehyde, highlighting C-H...O hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions. These findings provide insights into molecular interactions and structures (Garden et al., 2004).
Potential as COMT Inhibitors
- Pérez et al. (1992) synthesized and tested nitro derivatives of dihydroxy- and hydroxymethoxybenzaldehyde, including 2,4-Dihydroxy-5-nitrobenzaldehyde, as potential inhibitors of catechol-O-methyltransferase (COMT), a significant enzyme in metabolic processes (Pérez et al., 1992).
Catalysis in Organic Synthesis
- Perozo-Rondón et al. (2006) discussed the use of this compound in the synthesis of dihydropyridine derivatives, emphasizing its role in pharmaceutical applications like calcium channel blockers (Perozo-Rondón et al., 2006).
Electrochemical Applications
- Pariente et al. (1996) studied the electrodeposition of films derived from dihydroxybenzaldehydes, including this compound, and their electrocatalytic activity. This research contributes to the development of biosensors and electrochemical sensors (Pariente et al., 1996).
Photochemical Sensitivity in Actinometry
- Galbavy et al. (2010) used 2-Nitrobenzaldehyde, a compound structurally related to this compound, to study photochemical properties. This work provides insights into the photochemical sensitivity of such compounds, useful in understanding light-induced chemical reactions (Galbavy et al., 2010).
Radiopharmaceutical Synthesis
- Orlovskaja et al. (2016) synthesized fluorine-18 labeled derivatives of nitrobenzaldehydes, potentially including this compound, for use in positron emission tomography (PET). These compounds are crucial in medical imaging and diagnosis (Orlovskaja et al., 2016).
Optical Nonlinearity in Crystal Studies
- Kwon et al. (2009) investigated the nonlinearity of dihydroxybenzaldehyde hydrazone crystals, focusing on how hydroxyl groups influence optical properties. This research is relevant to understanding the physical properties of materials with potential applications in optics and photonics (Kwon et al., 2009).
Chemical Safety and Process Optimization
- Somma et al. (2014) conducted a study on the yield and safety of 2-nitrobenzaldehyde production, a related compound, which offers valuable information for the safe and efficient synthesis of similar compounds, including this compound (Somma et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme involved in the metabolism of purines, which are key components of DNA and RNA. It catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .
Mode of Action
DHNB acts as a potent inhibitor of XO . It is a time-dependent XO inhibitor with a mechanism of action that seems to be similar to allopurinol, a commonly used drug for the treatment of hyperuricemia . DHNB interacts with the molybdenum center of XO and is slowly converted to its carboxylic acid .
Biochemical Pathways
By inhibiting XO, DHNB disrupts the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . This results in a decrease in the production of uric acid, a compound that can contribute to conditions such as gout and hyperuricemia when present in high levels .
Pharmacokinetics
It has been suggested that dhnb has low toxicity and enhances therapeutic efficacy, even at low doses, in co-administration with allopurinol .
Result of Action
The inhibition of XO by DHNB leads to a decrease in uric acid production. This can effectively control serum uric acid content, making DHNB a potential therapeutic agent for the treatment of hyperuricemia and gout . In a mouse model of acute hyperuricemia, a moderate dose of DHNB significantly inhibited serum XO activity .
properties
IUPAC Name |
2,4-dihydroxy-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDICCJVJOMHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352772 | |
Record name | 2,4-Dihydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53844-98-7 | |
Record name | 2,4-Dihydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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